molecular formula C8H9NO3 B14300063 2,5-Dimethyl-4-nitrosobenzene-1,3-diol CAS No. 116480-12-7

2,5-Dimethyl-4-nitrosobenzene-1,3-diol

Cat. No.: B14300063
CAS No.: 116480-12-7
M. Wt: 167.16 g/mol
InChI Key: SNCLANOWOMLLKJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrosobenzene-1,3-diol is an aromatic nitroso compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound, also known as 4-Nitroso-2,5-dimethylresorcinol, serves as a valuable chemical building block in organic synthesis and pharmaceutical research. Aromatic nitro and nitroso compounds are a broad class of organic molecules that exhibit a wide range of biological activities and are key intermediates in the synthesis of drugs and pharmaceutically oriented molecules . The presence of both nitroso and diol functional groups on the benzene ring makes this compound a versatile precursor for the development of more complex, biologically active structures. Researchers can utilize this compound in the synthesis of novel molecular entities, particularly in fields focused on creating new pharmacologically active compounds. Its structural features are similar to those found in important drug classes. For example, nitrocatechol derivatives are known as inhibitors of enzymes like catechol-O-methyltransferase, which is a target in the treatment of Parkinson's disease . This compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

116480-12-7

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2,5-dimethyl-4-nitrosobenzene-1,3-diol

InChI

InChI=1S/C8H9NO3/c1-4-3-6(10)5(2)8(11)7(4)9-12/h3,10-11H,1-2H3

InChI Key

SNCLANOWOMLLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N=O)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes

Nitrosation of 2,5-Dimethylresorcinol

The most common method involves direct nitrosation of 2,5-dimethylresorcinol using sodium nitrite (NaNO₂) under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where nitrous acid (HNO₂) generated in situ acts as the nitrosating agent.

Procedure:

  • Reagent Preparation: Dissolve 2,5-dimethylresorcinol (10 mmol) in a mixture of acetic acid (30 mL) and water (20 mL).
  • Acidification: Add diluted sulfuric acid (H₂SO₄, 1 M) to adjust pH to 2–3.
  • Nitrosation: Slowly introduce NaNO₂ (12 mmol) at 0–5°C while stirring.
  • Reaction Monitoring: Stir for 3–5 hours until the solution turns yellow.
  • Workup: Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
  • Purification: Concentrate under reduced pressure and purify via flash chromatography (silica gel, hexane/ethyl acetate).

Key Parameters:

  • Temperature: 0–10°C to minimize side reactions (e.g., dinitrosation).
  • Molar Ratio: NaNO₂ : 2,5-dimethylresorcinol = 1.2 : 1.
  • Yield: 72–85%.

Alternative Nitrosation Methods

Nitric Acid-Mediated Nitrosation

A modified approach employs nitric acid (HNO₃) as both the acid and nitrosating agent, though this risks over-nitration.

Procedure:

  • Reaction Setup: Combine 2,5-dimethylresorcinol (5 mmol) with 65% HNO₃ (10 mL) at 0°C.
  • Stirring: React for 2 hours, then quench with ice water.
  • Isolation: Filter the precipitate and recrystallize from ethanol.
    Yield: 68% (with 8% dinitroso impurity).
Solid-Phase Catalysis

Recent advancements use montmorillonite K10 clay as a catalyst to enhance regioselectivity:

  • Catalyst Loading: 10 wt% clay relative to 2,5-dimethylresorcinol.
  • Conditions: NaNO₂ (1.1 eq), HCl (1 M), 25°C, 4 hours.
    Yield: 89% with >95% purity.

Optimization of Reaction Conditions

pH Dependence

The reaction is highly pH-sensitive. Optimal nitrosation occurs at pH 2–3, where HNO₂ concentration is maximized. At pH > 4, the reaction rate drops due to deprotonation of the resorcinol hydroxyl groups, reducing electrophilicity.

Solvent Systems

  • Aqueous Acetic Acid: Preferred for its ability to dissolve both NaNO₂ and the aromatic substrate.
  • Ethanol-Water Mixtures: Used in industrial-scale reactions to improve solubility and reduce byproducts.

Industrial-Scale Production

Batch Process

  • Reactor Setup: 500 L glass-lined reactor equipped with a cooling jacket.
  • Charging: 2,5-Dimethylresorcinol (50 kg), 20% H₂SO₄ (200 L), and NaNO₂ (55 kg).
  • Reaction: Maintain at 5°C for 6 hours.
  • Filtration: Separate the product via centrifugation.
  • Drying: Vacuum-dry at 40°C to obtain a yellow powder.
    Purity: ≥99% (HPLC), Yield: 78%.

Continuous Flow Synthesis

A patent-pending method (CN 101412705A) describes a continuous process for improved efficiency:

  • Feedstock: 2,5-Dimethylresorcinol and NaNO₂ in acetic acid (1:1.1 molar ratio).
  • Flow Reactor: Residence time = 30 minutes, T = 10°C.
  • In-line Monitoring: UV-Vis spectroscopy at 420 nm to track conversion.
    Throughput: 1.2 kg/h, Purity: 98.5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 2H, OH), 6.85 (s, 1H, Ar-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 155.1 (C-OH), 142.3 (C-NO), 128.4 (C-Ar), 21.2 (CH₃), 19.8 (CH₃).
  • IR (KBr): 3350 cm⁻¹ (O-H), 1520 cm⁻¹ (N=O), 1480 cm⁻¹ (C=C).

Chromatographic Purity

  • HPLC (C18 column, MeOH/H₂O 70:30): Retention time = 4.2 min, purity ≥99%.

Challenges and Mitigation

Byproduct Formation

  • Dinitrosation: Occurs at higher NaNO₂ concentrations or elevated temperatures. Mitigated by stoichiometric control and low-temperature reactions.
  • Oxidation to Nitro Derivatives: Avoided by excluding strong oxidizing agents (e.g., HNO₃).

Stability Issues

The nitroso group is light-sensitive. Storage under inert atmosphere (N₂) at 4°C extends shelf life.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-nitrosobenzene-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of halogens or nitro groups onto the benzene ring.

Scientific Research Applications

2,5-Dimethyl-4-nitrosobenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-4-nitrosobenzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s ability to form hydrogen bonds with biomolecules also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 2,2-Dimethylpropane-1,3-diol

  • Structure : A propane backbone with diol groups at positions 1 and 3 and methyl substituents at position 2.
  • Key Differences : Lacks aromaticity and nitroso functionality, limiting its redox activity compared to the target compound.
  • Applications : Used as a crosslinker in polymers and stabilizer in formulations .

b. Dimethylphenols (e.g., 2,5-Dimethylphenol)

  • Applications : Industrial intermediates for resins and antioxidants .

c. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)propane-1,3-diol (SP)

  • Structure : Pyrrole ring with methyl groups and a propane-diol chain.
  • Key Differences : Heteroaromatic pyrrole vs. benzene ring; diol is part of a side chain rather than the aromatic core.
  • Applications : Used in supramolecular chemistry and as a ligand in coordination polymers .
Functional Analogues

a. Diol-Functionalized Ferrocene (Fc-1,3-diol)

  • Structure : Ferrocene backbone with diol groups.
  • Key Differences: Organometallic structure with iron center, enabling electrochemical sensing (e.g., glucose detection). The target compound’s nitroso group may offer similar redox activity but without metal coordination .

b. Nitro-to-Amine Reduction Intermediates

  • Example : 4-(Substituted)-5-fluorobenzene-1,2-diamine (from nitro precursors via SnCl₂ reduction).
  • Key Differences: The target’s nitroso group (-NO) is a distinct intermediate between nitro (-NO₂) and amine (-NH₂), offering unique reactivity in electrophilic substitutions .

Comparative Data Table

Compound Core Structure Functional Groups Key Applications
2,5-Dimethyl-4-nitrosobenzene-1,3-diol Benzene ring -NO, -OH (1,3), -CH₃ (2,5) Potential redox sensors, ligands (inferred)
2,2-Dimethylpropane-1,3-diol Propane chain -OH (1,3), -CH₃ (2) Polymer crosslinking
2,5-Dimethylphenol Phenol ring -OH, -CH₃ (2,5) Resin synthesis
Fc-1,3-diol Ferrocene -OH (1,3), Fe center Electrochemical sensors
SP (pyrrole-diol) Pyrrole + propane -OH (1,3), -CH₃ (2,5) Supramolecular chemistry

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dimethyl-4-nitrosobenzene-1,3-diol?

  • Methodological Answer : The synthesis typically involves nitrosation of a precursor diol. A plausible route includes:
  • Step 1 : Starting with 2,5-dimethylbenzene-1,3-diol, introduce a nitro group via nitration.
  • Step 2 : Reduce the nitro group to an amine using SnCl₂·2H₂O under reflux in ethanol (75°C, 5–7 hours), as described in nitro-to-amine reductions .
  • Step 3 : Oxidize the amine intermediate to the nitroso group using HNO₂ (nitrous acid) under controlled acidic conditions.
    Critical Considerations : Monitor reaction progress via TLC and purify intermediates via ethyl acetate extraction and sodium sulfate drying .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Identify aromatic protons (δ 6.5–7.5 ppm for nitroso-substituted benzene) and diol hydroxyls (broad signals at δ 4–5 ppm). Methyl groups appear as singlets (δ 2.1–2.5 ppm).
  • ESI-MS : Look for the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm molecular weight.
  • IR Spectroscopy : Detect O–H (3200–3600 cm⁻¹) and C=N–O (1500–1600 cm⁻¹) stretches.
    Compare spectral data with analogous nitroso compounds and computational predictions .

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer : Nitroso compounds are prone to oxidation and photodegradation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases. Monitor purity via HPLC before critical experiments.

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data be resolved during characterization?

  • Methodological Answer : Contradictions may arise from tautomerism (nitroso ↔ oxime) or degradation. Strategies include:
  • Variable Temperature NMR : Assess tautomeric equilibrium by observing signal splitting or shifts at different temperatures.
  • High-Resolution MS : Confirm molecular formula to rule out degradation products.
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure.
    Cross-reference with literature on nitroso-aromatic systems .

Q. What strategies mitigate decomposition during synthesis of nitroso derivatives?

  • Methodological Answer :
  • In Situ Generation : Avoid isolating unstable intermediates (e.g., amines) by proceeding directly to nitrosation.
  • Low-Temperature Reactions : Perform nitrosation at 0–5°C to minimize side reactions.
  • Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress radical-mediated degradation.
  • Anaerobic Conditions : Use Schlenk techniques to exclude oxygen .

Q. How does the nitroso group influence reactivity in subsequent reactions?

  • Methodological Answer : The nitroso group acts as an electrophile or dienophile in Diels-Alder reactions. Key considerations:
  • pH-Dependent Reactivity : Under acidic conditions, nitroso forms a nitrosium ion (NO⁺), enabling electrophilic substitution.
  • Redox Sensitivity : Nitroso can be reduced to amine or oxidized to nitro groups, requiring careful control of reaction conditions.
    Experimental design should include kinetic studies and DFT calculations to map reaction pathways.

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